1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one

Analytical Chemistry LC-MS/MS Impurity Profiling

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one (CAS 862713-98-2, MF: C₇H₁₁F₃N₂O₃, MW: 228.17 g/mol) is a synthetically elaborated hydrazine derivative bearing orthogonal tert-butoxycarbonyl (Boc) and trifluoroacetyl protecting groups on adjacent nitrogen atoms. This vicinal functionalization distinguishes it from simple mono-protected hydrazines (e.g., Boc-hydrazine, CAS 870-46-2; trifluoroacetyl hydrazine, CAS 1538-08-5) and from other trifluoroacetyl hydrazides within the sitagliptin impurity landscape (e.g., CAS 762240-99-3; CAS 667-35-6).

Molecular Formula C7H11F3N2O3
Molecular Weight 228.17 g/mol
CAS No. 862713-98-2
Cat. No. B1371670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one
CAS862713-98-2
Molecular FormulaC7H11F3N2O3
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC(=O)C(F)(F)F
InChIInChI=1S/C7H11F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h1-3H3,(H,11,13)(H,12,14)
InChIKeyJAMGLKGCPSLRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

862713-98-2: Supplier-Specific Physicochemical Profile of a Vicinal Trifluoroacetyl-Boc Hydrazine Building Block


1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one (CAS 862713-98-2, MF: C₇H₁₁F₃N₂O₃, MW: 228.17 g/mol) is a synthetically elaborated hydrazine derivative bearing orthogonal tert-butoxycarbonyl (Boc) and trifluoroacetyl protecting groups on adjacent nitrogen atoms . This vicinal functionalization distinguishes it from simple mono-protected hydrazines (e.g., Boc-hydrazine, CAS 870-46-2; trifluoroacetyl hydrazine, CAS 1538-08-5) and from other trifluoroacetyl hydrazides within the sitagliptin impurity landscape (e.g., CAS 762240-99-3; CAS 667-35-6) [1]. The compound serves as a pre-activated, differentially protected synthon for stepwise hydrazine elaboration, eliminating the need for sequential protection–deprotection workflows where selective N-functionalization is required.

Why Unprotected or Mono-Protected Hydrazines Cannot Replace 862713-98-2 in Stepwise Heterocycle Synthesis


The synthesis of N1-Boc-N2-trifluoroacetyl hydrazine via direct sequential acylation of unprotected hydrazine is synthetically inefficient due to competing symmetrical diacylation that generates 1,2-bis(trifluoroacetyl)hydrazine or 1,2-bis(Boc)hydrazine as contaminants [1]. The target compound 862713-98-2 provides both protecting groups pre-installed in a single, defined regioisomer, effectively sidestepping the statistical product distribution inherent to direct acylation strategies. In the context of DPP-4 inhibitor intermediate synthesis, chloroacetyl-trifluoroacetyl hydrazine analogs (e.g., CAS 762240-99-3) introduce an electrophilic chloroacetyl handle but lack the acid-labile Boc group required for orthogonal deprotection, restricting downstream functionalization flexibility . The absence of either the trifluoroacetyl group (to enhance NH acidity and suppress over-acylation) or the Boc group (to enable traceless unmasking) in comparator structures renders them unsuitable for multistep synthetic sequences demanding chemoselective nitrogen manipulation.

Quantitative Differentiation of 862713-98-2 vs. Mono-Protected Hydrazines and Sitagliptin-Related Impurities


Molecular Weight Differentiation Enables MS-Specific Detection Amid Co-Eluting Analogs

The molecular weight of 862713-98-2 (228.17 g/mol) provides a mass that is unique and distinguishable from both its mono-protected congeners and the structurally related sitagliptin process impurities. This difference facilitates unambiguous mass-directed isolation and detection when these compounds co-exist in complex reaction mixtures, as might be encountered during DPP-4 inhibitor synthesis process development [1].

Analytical Chemistry LC-MS/MS Impurity Profiling

Purity Benchmarking: Consistent ≥95% Purity with Vendor-Specific Quality Control Protocols

Commercially available 862713-98-2 is supplied with a minimum purity specification of 95% (HPLC/GC), as documented across multiple independent suppliers including CymitQuimica/Biosynth, AKSci, and Leyan . This purity level is essential for its use as a synthetic intermediate in multi-step syntheses where the accumulation of impurities can significantly depress yields in downstream transformations, such as palladium-catalyzed cross-coupling reactions involving the deprotected hydrazine nitrogen.

Procurement Quality Control Synthetic Chemistry

Vicinal Bifunctionalization Reduces Synthetic Step Count vs. Mono-Protected Hydrazines in Heterocycle Construction

The target compound 862713-98-2 presents both the Boc and trifluoroacetyl protecting groups on adjacent nitrogen atoms in a single intermediate. Mechanistically, the trifluoroacetyl group serves a dual purpose: it acts as a protecting group for the N2 position, preventing undesired side-reactions with electrophiles, and simultaneously increases the N–H acidity of the adjacent nitrogen by 7–10 pKa units (measured in DMSO), facilitating selective deprotonation and alkylation at N1 [1][2]. This contrasts with the use of mono-Boc-hydrazine (CAS 870-46-2) where subsequent acylation requires additional steps and is complicated by competing reactions at both nitrogen atoms. A study on hydrazine alkylation demonstrated that vicinally protected carbazates (structurally analogous to 862713-98-2) undergo effective and selective alkylation under mild conditions, establishing a clear precedent for the synthetic utility of this functional group arrangement [3].

Medicinal Chemistry Process Chemistry Hydrazine Chemistry

Hydrogen Bonding Modulation: Trifluoroacetyl-Induced NH Acidity Enables Orthogonal Deprotection Selectivity

The presence of the trifluoroacetyl group in 862713-98-2 dramatically reduces the electron density on the hydrazine N2 nitrogen, as evidenced by the measured pKa values of 7–10 (in DMSO) for analogous 1,2-bis(trifluoroacetyl)hydrazines compared to pKa values >30 for unsubstituted hydrazines [1]. This acidification ensures that the Boc group can be cleaved under standard acidic conditions (e.g., TFA/DCM) while the trifluoroacetyl group remains intact, enabling chemoselective deprotection. In contrast, the trifluoroacetyl group itself is cleaved under mild basic conditions (pH >10), providing a fully orthogonal deprotection sequence (Boc: acidic; Tfa: basic) that is not achievable with mono-protected or bis-Boc hydrazines [2]. This orthogonal reactivity is crucial for the synthesis of azapeptides and heterocyclic scaffolds where sequential nitrogen unmasking is required.

Protecting Group Strategy Chemoselectivity Peptide Chemistry

High-Value Application Scenarios for CAS 862713-98-2 Supported by Comparative Evidence


Synthesis of N1-Substituted Azapeptide and Heterocyclic Libraries via Chemoselective N1-Alkylation

Medicinal chemistry groups synthesizing focused libraries of azapeptides, N-amino heterocycles (anthrapyrazoles, aza-anthrapyrazoles, benzothiopyranoindazoles), or hydrazide-based DPP-4 inhibitors can utilize 862713-98-2 as a pre-activated building block [1]. The trifluoroacetyl group enhances N1–H acidity (pKa 7–10 in DMSO), enabling selective alkylation under mild basic conditions without N2 interference, as demonstrated for structurally analogous 1,2-disubstituted hydrazines [2]. Following N1-functionalization, the Boc group is cleaved under standard acidic conditions, leaving the trifluoroacetyl-protected N2 available for further elaboration or final deprotection under mild basic conditions.

Sitagliptin and DPP-4 Inhibitor Impurity Profiling and Reference Standard Qualification

Analytical development and quality control laboratories developing HPLC or LC-MS/MS methods for sitagliptin drug substance must evaluate all potential process-related impurities. The unique molecular weight of 862713-98-2 (228.17 g/mol) enables its chromatographic resolution and mass spectrometric differentiation from closely related hydrazine impurities such as 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine (ΔMW = +23.64) and 2,2,2-trifluoro-N'-(trifluoroacetyl)acetohydrazide (ΔMW = +4.11) [3]. The compound serves as a critical reference standard for method validation, where unambiguous peak assignment directly impacts regulatory compliance.

Process Development for Scalable Heterocycle Synthesis Requiring Orthogonal Nitrogen Protection

Process chemistry teams developing scalable routes to nitrogen-rich heterocyclic scaffolds (e.g., triazoles, pyrazoles, pyridazinones) can leverage 862713-98-2 to condense a multi-step protection sequence into a single building block. Eliminating the need for sequential Boc protection and trifluoroacetylation steps reduces solvent consumption, purification requirements, and the generation of symmetrically bis-acylated byproducts that plagued earlier direct-acylation approaches [2]. The orthogonal deprotection profile (Boc: acidic; Tfa: basic) enables chemoselective unmasking at either nitrogen, providing greater synthetic flexibility than homo-bis-protected hydrazine alternatives.

Development of Trifluoroacetyl-Protected HYNIC Conjugates for 99mTc Radiolabeling

Research groups developing 99mTc-radiolabeled peptides for SPECT imaging utilize trifluoroacetyl-protected hydrazinonicotinyl (HYNIC) conjugates. The established stability of the trifluoroacetyl protecting group against electrophilic contaminants (e.g., aldehydes) and its ability to deliver high radiolabeling yields (99% for trifluoroacetyl-HYNIC vs. 34% for unprotected HYNIC) provide strong precedent for employing 862713-98-2 as a synthon for constructing protected hydrazine-functionalized biomolecular conjugates [4]. The compound's molecular weight (228.17 g/mol) and orthogonal Boc/Tfa protection make it a valuable intermediate for introducing the hydrazine moiety into peptide sequences during solid-phase synthesis.

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